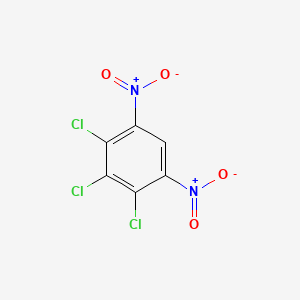
2,3,4-trichloro-1,5-dinitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-trichloro-1,5-dinitrobenzene is an aromatic compound with the molecular formula C6HCl3(NO2)2 It is characterized by the presence of three chlorine atoms and two nitro groups attached to a benzene ring
Vorbereitungsmethoden
2,3,4-trichloro-1,5-dinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,2,3-trichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete nitration. Another method involves the reaction of 1,2,3-trichlorobenzene with a nitrating agent such as dinitrogen pentoxide in the presence of a solvent like acetic anhydride .
Analyse Chemischer Reaktionen
2,3,4-trichloro-1,5-dinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Reduction: The nitro groups in 1,2,3-trichloro-4,6-dinitrobenzene can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can also undergo oxidation reactions, where the nitro groups are further oxidized to form nitroso or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4-trichloro-1,5-dinitrobenzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,2,3-trichloro-4,6-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and other biochemical effects. The chlorine atoms can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
2,3,4-trichloro-1,5-dinitrobenzene can be compared with other similar compounds, such as:
1,3,5-Trichloro-2,4,6-trinitrobenzene: This compound has three nitro groups instead of two, making it more reactive and potentially more toxic.
1,2,4,5-Tetrachloro-3,6-dinitrobenzene: This compound has an additional chlorine atom, which can influence its reactivity and chemical properties.
2,3,4-Trichloronitrobenzene: This compound has only one nitro group, making it less reactive compared to 1,2,3-trichloro-4,6-dinitrobenzene.
Eigenschaften
CAS-Nummer |
6379-46-0 |
|---|---|
Molekularformel |
C6HCl3N2O4 |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
2,3,4-trichloro-1,5-dinitrobenzene |
InChI |
InChI=1S/C6HCl3N2O4/c7-4-2(10(12)13)1-3(11(14)15)5(8)6(4)9/h1H |
InChI-Schlüssel |
WUMOEIUPWHYXBM-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)Cl)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
6379-46-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















